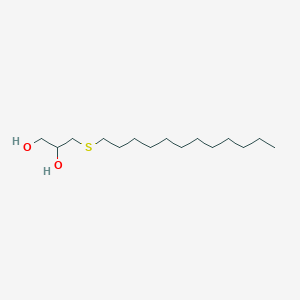

3-Dodecylthio-1,2-propanediol

Description

Structural Classification and Advanced Nomenclature of Thioether Diols

Thioether diols are a class of organic compounds characterized by the presence of both a thioether (R-S-R') linkage and two hydroxyl (-OH) groups. The structural classification of these molecules is determined by the relative positions of these functional groups and the nature of the alkyl or aryl substituents. In the case of 3-Dodecylthio-1,2-propanediol, the structure is defined by a dodecyl group attached to a sulfur atom, which is in turn bonded to the third carbon of a propane-1,2-diol backbone.

The advanced nomenclature of such compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). According to IUPAC standards, the preferred name for this compound is 3-(Dodecylsulfanyl)propane-1,2-diol . epa.gov This name systematically describes the molecular structure:

propane-1,2-diol : Indicates a three-carbon chain with hydroxyl groups on the first and second carbon atoms.

dodecylsulfanyl : Denotes a C12H25S- group, where "dodecyl" specifies the twelve-carbon alkyl chain and "sulfanyl" indicates the sulfur linkage.

3- : Specifies that the dodecylsulfanyl group is attached to the third carbon of the propane (B168953) chain.

The presence of a stereocenter at the second carbon atom means that this compound can exist as a racemic mixture of (R) and (S) enantiomers. The specific stereochemistry is a critical aspect of its structural characterization, influencing its physical properties and biological activity.

| Identifier | Value |

|---|---|

| IUPAC Name | 3-(Dodecylsulfanyl)propane-1,2-diol epa.gov |

| Molecular Formula | C15H32O2S epa.gov |

| Molecular Weight | 276.48 g/mol epa.gov |

| CAS Number | 18023-86-4 epa.gov |

Research Significance within Long-Chain Alkyl Thioether Compounds

Long-chain alkyl thioether compounds are significant in various areas of chemical research due to the unique properties conferred by the sulfur atom and the long alkyl chain. The thioether group provides a site for further chemical modification, while the long alkyl chain imparts hydrophobicity and can influence the self-assembly and surface activity of the molecule.

The research significance of these compounds can be summarized as follows:

Intermediate in Organic Synthesis : The thioether linkage is relatively stable but can be selectively oxidized to sulfoxides and sulfones, providing a pathway to a variety of other functional groups. This makes long-chain alkyl thioethers valuable intermediates in the synthesis of more complex molecules.

Functional Materials : The incorporation of long-chain alkyl thioethers into polymers can modify their physical and chemical properties. For instance, the presence of sulfur can enhance the refractive index of polymers and provide sites for cross-linking or further functionalization.

Self-Assembled Monolayers (SAMs) : The thiol precursors to these thioethers are well-known for their ability to form highly ordered self-assembled monolayers on gold and other metal surfaces. The long alkyl chain plays a crucial role in the van der Waals interactions that drive the ordering of these monolayers, which have applications in nanoscience and electronics.

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests potential applications in areas where the combination of a hydrophilic diol head group and a long hydrophobic tail is advantageous, such as in the formation of surfactants or in the modification of surface properties.

Contextualization within Glycerol-Derived Building Blocks Research

Glycerol (B35011), a co-product of biodiesel production, is an abundant and renewable chemical feedstock. researchgate.net Its three hydroxyl groups provide multiple sites for chemical transformation, making it a versatile platform for the synthesis of a wide range of value-added chemicals. The research into glycerol-derived building blocks is a cornerstone of green chemistry, aiming to replace petroleum-based starting materials with sustainable alternatives.

The synthesis of this compound is conceptually rooted in the derivatization of glycerol. A common synthetic route to similar 3-alkylthio-1,2-propanediols involves the reaction of a glycerol-derived electrophile with a thiol. For example, 3-chloro-1,2-propanediol (B139630) or glycidol (B123203), both of which can be synthesized from glycerol, can react with dodecanethiol in the presence of a base to form this compound.

The significance of this contextualization lies in:

Sustainability : Utilizing glycerol as a precursor aligns with the principles of green chemistry by valorizing a biorenewable feedstock. researchgate.net

Chemical Diversity : The reactivity of glycerol's hydroxyl groups allows for the introduction of a wide array of functional groups, including thioethers, leading to a diverse library of functional molecules. researchgate.net

Platform for Functional Molecules : Glycerol-derived building blocks, such as this compound, serve as platforms for the development of new materials, including surfactants, emulsifiers, and specialized polymers.

The study of this compound, therefore, contributes to the broader effort of expanding the chemical toolbox based on renewable resources and developing new functional materials with tailored properties.

Structure

3D Structure

Properties

CAS No. |

18023-86-4 |

|---|---|

Molecular Formula |

C15H32O2S |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

3-dodecylsulfanylpropane-1,2-diol |

InChI |

InChI=1S/C15H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3 |

InChI Key |

QIPYUDGFTOQZHX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCSCC(CO)O |

Canonical SMILES |

CCCCCCCCCCCCSCC(CO)O |

Other CAS No. |

18023-86-4 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dodecylthio 1,2 Propanediol

Nucleophilic Substitution Reactions with Halogenated Propanediol (B1597323) Precursors

The most common and direct route to 3-dodecylthio-1,2-propanediol involves the nucleophilic substitution reaction between a sulfur-containing propanediol and a dodecyl halide. This method relies on the strong nucleophilicity of the thiol group to displace a halogen atom.

Reaction of 3-Mercapto-1,2-propanediol (B48393) with Dodecyl Halides (e.g., Bromododecane)

A well-established method for synthesizing this compound, referred to in some literature as 1-S-dodecyl-2,3-glycerol, is the reaction of 3-mercapto-1,2-propanediol with bromododecane. cdn-website.com In this SN2 reaction, the thiol group of 3-mercapto-1,2-propanediol acts as the nucleophile, attacking the electrophilic carbon of bromododecane and displacing the bromide ion. The reaction is typically carried out in a basic medium, such as a mixture of ethanol (B145695) and potassium hydroxide (B78521) (KOH), which deprotonates the thiol to form the more nucleophilic thiolate anion, thereby facilitating the reaction. cdn-website.com

The general reaction is as follows: HS-CH₂CH(OH)CH₂OH + Br-(CH₂)₁₁CH₃ + KOH → CH₃(CH₂)₁₁-S-CH₂CH(OH)CH₂OH + KBr + H₂O

Other halogenated precursors, such as 3-chloro-1,2-propanediol (B139630), can also be utilized. chemicalbook.com The synthesis using 3-chloro-1,2-propanediol would proceed by reacting it with dodecanethiol in the presence of a base.

Catalytic Systems and Reaction Environment Optimization

To improve the efficiency and selectivity of thioether synthesis, various catalytic systems and optimized reaction conditions are employed. The formation of the C-S bond can be facilitated by transition-metal-free solid acid catalysts or by metal-catalyzed cross-coupling reactions. d-nb.inforesearchgate.net

Phase-transfer catalysis (PTC) is a valuable technique that enhances reaction rates in biphasic systems, which is often the case when dealing with a water-soluble thiol precursor and a water-insoluble alkyl halide. ijerd.com Catalysts such as quaternary ammonium (B1175870) salts can shuttle the thiolate anion from the aqueous phase to the organic phase where the alkyl halide is present, accelerating the reaction.

Metal-catalyzed cross-coupling reactions, such as the Migita coupling, have been extensively studied for the formation of C-S bonds. thieme-connect.com While originally using palladium catalysts, research has expanded to include more abundant and less expensive metals like copper and nickel. researchgate.netthieme-connect.com These catalytic systems can effectively couple thiols with alkyl halides under milder conditions than traditional methods. For instance, copper iodide (CuI) in the presence of a suitable ligand has been shown to catalyze the thiolation of aryl halides, a reaction principle that can be extended to alkyl halides. thieme-connect.com Amorphous solid acid catalysts, like silica-alumina, have also demonstrated high activity and selectivity in the synthesis of thioethers from alcohols and thiols, offering a metal-free alternative. d-nb.info

| Catalyst System | Substrates | Conditions | Benefit |

| Potassium Hydroxide (KOH) | 3-Mercapto-1,2-propanediol, Bromododecane | Ethanol | Base-promoted nucleophilic substitution. cdn-website.com |

| Triethylamine-based solid bases | 3-chloro-1,2-propanediol, Dodecylthiol | Optimized solvent | Enhances reaction efficiency. |

| Palladium (e.g., Pd(PPh₃)₄) | Thiols, Aryl/Alkyl Halides | NaOᵗBu, DMSO or alcohol | Pioneering metal-catalyzed C-S cross-coupling. thieme-connect.com |

| Copper (e.g., CuI) | Thiols, Aryl/Alkyl Halides | Ligand (e.g., oxalic diamide) | Utilizes a less expensive, more abundant metal catalyst. thieme-connect.com |

| Nickel (e.g., Ni/dcypt) | 2-Pyridyl sulfide, Aryl electrophiles | - | Avoids the use of odorous thiols. researchgate.net |

| Silica-Alumina (amorphous) | Alcohols, Thiols | Solvent-free option | Metal-free, heterogeneous catalyst with high selectivity. d-nb.info |

Novel Synthetic Pathways from Renewable Feedstocks

The increasing demand for sustainable chemical processes has driven research into the synthesis of chemical building blocks from renewable resources. For this compound, this primarily involves the bio-based production of the 1,2-propanediol (1,2-PDO) backbone. acs.orgmdpi.com

1,2-PDO can be produced from a variety of renewable feedstocks, including glycerol (B35011), a byproduct of biodiesel production, as well as sugars like glucose and fructose (B13574) derived from biomass. acs.orgmdpi.comnih.gov Several methods exist for this conversion:

Glycerol Hydrogenolysis : Glycerol can be converted to 1,2-PDO through a hydrogenolysis reaction using various catalytic systems. acs.org

Microbial Fermentation : Certain microorganisms can convert sugars (hexoses and pentoses) into 1,2-PDO. skemman.isnih.gov For example, Thermoanaerobacterium thermosaccharolyticum can produce (R)-1,2-PDO from sugars like D-glucose and D-xylose. skemman.is

Catalytic Conversion of Sugars : Fructose, derived from biomass, can be converted to 1,2-PDO with a favorable yield using a biochar-supported RuWCu catalyst. rsc.org Similarly, glucose can be catalytically converted to 1,2-PDO. nih.gov

Hydrogenation of Lactic Acid : Biomass-derived lactic acid can be hydrogenated in the vapor phase over a silica-supported copper catalyst to produce 1,2-PDO in high yields. researchgate.net

Once renewable 1,2-propanediol is obtained, it can be chemically converted into a suitable precursor, such as 3-chloro-1,2-propanediol or 3-mercapto-1,2-propanediol, for the final synthesis step as described in section 2.1. This approach significantly improves the green credentials of this compound synthesis by replacing petroleum-derived starting materials. acs.orgskemman.is

Process Intensification and Yield Enhancement Strategies in Synthesis

Process intensification aims to develop more efficient and compact chemical processes, leading to reduced equipment size, lower energy consumption, and less waste. numberanalytics.comcatalysis-summit.com Several of these techniques can be applied to enhance the synthesis of this compound.

One of the most promising techniques is the use of ultrasound irradiation . Sonochemistry can significantly accelerate reaction rates and improve yields in nucleophilic substitution reactions for thioether synthesis. ijerd.com The acoustic cavitation generated by ultrasound creates localized high-pressure and high-temperature microenvironments, enhancing mass transfer and activating the reacting species. unito.itruc.dk This can lead to shorter reaction times and higher conversion rates compared to conventional methods. For example, in the synthesis of diallyl thioether, ultrasound assistance increased the conversion from 53% (without ultrasound) to 94% in the same timeframe. ijerd.com

| Reaction | Conditions | Conversion (1 hr) |

| Diallyl Thioether Synthesis | Conventional Stirring | 53% |

| Diallyl Thioether Synthesis | Ultrasound (28 kHz) | 87% |

| Diallyl Thioether Synthesis | Ultrasound (40 kHz) | 94% |

Other process intensification strategies that could be applied include:

Microreactors : These miniaturized systems offer superior heat and mass transfer, leading to better reaction control, improved safety, and potentially higher yields. numberanalytics.comsphinxsai.com

Reactive Distillation : This technique combines reaction and separation in a single unit, which is particularly useful for equilibrium-limited reactions as it continuously removes products, driving the reaction towards completion. numberanalytics.com

Microwave-Assisted Synthesis : Microwave heating can rapidly and selectively heat reactants, often leading to dramatically reduced reaction times and improved product purity. numberanalytics.comruc.dk

By implementing these strategies, the synthesis of this compound can be made more efficient, economical, and environmentally friendly. numberanalytics.comunito.it

Synthesis and Investigation of Functionalized Derivatives and Structural Analogs

Dodecylthio-Propanediol Conjugates in Advanced Synthesis

The conjugation of dodecylthio-propanediol with other molecules, such as phospholipids (B1166683) and phosphates, has been a key area of research, aiming to enhance the properties of parent compounds.

Researchers have synthesized phospholipid conjugates of 1-dodecylthio-2-decyloxypropyl-3-phosphatidic acid with chemotherapy drugs like cytosine arabinoside (ara-C) and gemcitabine (B846) (dFdC). cdn-website.com The synthesis involves a multi-step process starting from 3-mercapto-1,2-propanediol (B48393). cdn-website.com These conjugates have demonstrated cytotoxic activity against various human cell lines. cdn-website.com The dFdC conjugate, in particular, showed greater cytotoxic activity compared to the ara-C conjugate. cdn-website.com

The solubility and partitioning behavior of these conjugates have also been investigated. The dFdC conjugate exhibited higher solubility in phosphate-buffered saline (PBS) compared to the ara-C conjugate. cdn-website.com Furthermore, in a 1-octanol (B28484) and PBS mixture, the dFdC conjugate showed a preference for the octanol (B41247) layer, indicating its lipophilic character. cdn-website.com

| Conjugate | Solubility in PBS | Partition Coefficient (Octanol/PBS) |

| ara-C Conjugate | ~50% soluble | 1.17 |

| dFdC Conjugate | ~80% soluble | 3.47 |

This table summarizes the solubility and partition coefficient of ara-C and dFdC conjugates. cdn-website.com

S-Dodecyl Glyceryl Ethers and Their Synthetic Routes

S-dodecyl glyceryl ethers, also known as 1-O-dodecyl-rac-glycerol, are another important class of derivatives. caymanchem.com Various synthetic routes have been explored for their preparation. One common method involves the reaction of an alcohol with an alpha-epihalohydrin in the presence of an acid catalyst, followed by ring closure and hydrolysis. google.com For instance, dodecanol (B89629) can be reacted with epichlorohydrin (B41342), followed by treatment with sodium hydroxide (B78521) to yield dodecyl glycidyl (B131873) ether. google.com Subsequent hydrolysis under elevated temperature and pressure yields monododecyl glyceryl ether. google.com

Another approach involves the etherification of glycerol (B35011) with dodecanol using homogeneous catalysts. researchgate.net Studies have shown that the reaction of solketal (B138546) (a protected form of glycerol) with halogenated alkanes can lead to monoalkylglyceryl ethers. researchgate.net The Williamson ether synthesis has also been employed, although it may result in lower yields of the desired glyceryl monododecyl ether. researchgate.net

Dihydroxypropylsulfanyl-N-Alkylacetamide Compounds

The synthesis of 2-[(2,3-dihydroxypropyl)sulfanyl]-N-alkylacetamide compounds has been reported through a two-step process. dergipark.org.trdergipark.org.tr The first step involves the reaction of a long-chain amine (such as octylamine, decylamine, or dodecylamine) with chloroacetyl chloride to produce 2-chloro-N-alkylacetamides. dergipark.org.trdergipark.org.tr In the second step, these intermediates are reacted with 3-mercapto-1,2-propanediol in a basic medium to yield the final dihydroxypropylsulfanyl-N-alkylacetamide products. dergipark.org.trdergipark.org.tr

The following table outlines the synthesis and yields of some of these compounds:

| Compound | Starting Amine | Yield | Melting Point (°C) |

| 2-[(2,3-dihydroxypropyl)sulfanyl]-N-octylacetamide | Octylamine | 52% | 64-65 |

| 2-[(2,3-dihydroxypropyl)sulfanyl]-N-decylacetamide | Decylamine | 56% | 66-67 |

| 2-[(2,3-dihydroxypropyl)sulfanyl]-N-dodecylacetamide | Dodecylamine | 79% | 79 |

This table presents the synthesis details for various dihydroxypropylsulfanyl-N-alkylacetamide compounds. dergipark.org.trdergipark.org.tr

Chiral Synthesis and Stereoselective Transformations of Propanediol (B1597323) Derivatives

The synthesis of enantiomerically pure propanediol derivatives is of significant interest for various applications. Both biocatalytic and traditional chemical methods have been employed to achieve stereoselectivity.

Lipases have been widely used for the kinetic resolution of racemic propanediol derivatives. researchgate.netmdpi.compsu.edu This enzymatic approach takes advantage of the stereoselectivity of lipases to preferentially acylate or hydrolyze one enantiomer over the other. mdpi.com For example, the lipase-mediated acetylation of 1,2-propanediol with vinyl acetate (B1210297) can be used to separate the enantiomers, although the enantiomeric excess (ee) may be modest in some cases. psu.edu

The efficiency of lipase-catalyzed resolution can be influenced by various factors, including the choice of lipase, solvent, and acyl donor. researchgate.net For instance, Novozym 435 has been used for the kinetic resolution of protected 1,2-propanediol derivatives, achieving high conversion and excellent enantiomeric ratios. researchgate.net Continuous-flow biocatalytic systems have also been developed, significantly reducing reaction times compared to batch processes. researchgate.net

An alternative to resolution is the use of chiral starting materials to synthesize enantiomerically pure compounds. (R)-Epichlorohydrin is a valuable chiral building block for the synthesis of various pharmaceutical intermediates. synthesiswithcatalysts.com The nucleophilic opening of this chiral epoxide with dodecyl mercaptan can produce optically active 1-S-dodecyl-3-O-trityl-1-thio-glycerol, a precursor for the synthesis of chiral thioether analogs of phosphatidylcholine. nih.gov

The synthesis of (R)-3-chloro-1,2-propanediol from (R)-epichlorohydrin has also been reported with high chemical and chiral purity. chemicalbook.com This reaction is typically carried out by heating (R)-epichlorohydrin with water in the presence of an acid catalyst. chemicalbook.com Furthermore, the transformation of 1,3-dichloro-2-propanol (B29581) to (R)-3-chloro-1,2-propanediol can be achieved using cell extracts from Corynebacterium sp., which involves an enantioselective hydrolysis of an epichlorohydrin intermediate. nih.gov

Mechanistic and Reaction Pathway Elucidation

Kinetics and Thermodynamics of 3-Dodecylthio-1,2-propanediol Formation Reactions

Currently, there is a lack of publicly available experimental data on the specific kinetics and thermodynamics of the formation of this compound. The formation of this compound would likely involve the reaction of a dodecanethiol with a suitable C3 electrophile, such as a glycidol (B123203) or a related epoxide, or the substitution of a leaving group from a 1,2-propanediol derivative.

The thermodynamics of similar reactions, such as the hydrogenolysis of glycerol (B35011) to 1,2-propanediol, have been studied. For instance, the hydrogenolysis of glycerol to 1,2-propanediol is an exothermic reaction, with the equilibrium constant decreasing at higher temperatures. e3s-conferences.org It is expected that the formation of this compound would also be thermodynamically favorable, driven by the formation of a stable thioether bond.

Table 1: Thermodynamic Parameters for Glycerol Hydrogenolysis to Diols

| Reaction | ΔH (kJ/mol) | ΔG (kJ/mol) | K (at 400K) |

|---|---|---|---|

| Glycerol + H₂ → 1,2-Propanediol + H₂O | -84.3 | -96.7 | 1.2 x 10¹³ |

| Glycerol + H₂ → 1,3-Propanediol (B51772) + H₂O | -72.9 | -82.1 | 1.1 x 10¹¹ |

Data adapted from thermodynamic studies on glycerol hydrogenolysis. e3s-conferences.org

The kinetics of the reaction would be dependent on several factors, including the choice of catalyst, solvent, temperature, and the nature of the reactants. The reaction would likely follow nucleophilic substitution kinetics, with the rate being influenced by the steric hindrance around the reaction center and the nucleophilicity of the thiol.

Mechanistic Studies of Related 1,2-Propanediol Conversions

Understanding the mechanisms of related 1,2-propanediol conversions can provide valuable insights into the potential pathways for the formation and subsequent reactions of this compound.

Enzymatic Dehydration Mechanisms (e.g., Propanediol (B1597323) Dehydratases)

Propanediol dehydratases are enzymes that catalyze the dehydration of 1,2-propanediol to propanal. wikipedia.org There are two main types of propanediol dehydratases with distinct mechanisms:

B12-Dependent Propanediol Dehydratases: These enzymes utilize an adenosylcobalamin (coenzyme B12) cofactor. The reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the cobalt-carbon bond of the coenzyme. acs.orgnih.gov This generates a radical that abstracts a hydrogen atom from the substrate, leading to the formation of a 1,1-gem-diol intermediate, which then eliminates water to form the aldehyde product. acs.orgnih.gov

Glycyl Radical Enzymes (GREs): These enzymes use a protein-based glycyl radical to initiate the dehydration reaction. acs.orgnih.gov Unlike the B12-dependent enzymes, the mechanism of GREs appears to involve the direct elimination of a hydroxyl group from a substrate-based radical without the formation of a 1,1-gem-diol intermediate. acs.orgnih.gov

The stereospecificity of these enzymes is noteworthy; for example, diol dehydratase from Klebsiella oxytoca can convert both (R)- and (S)-1,2-propanediols to their respective aldehydes, though it exhibits a higher binding affinity for the (S)-isomer. virginia.edu

Catalytic Hydrogenolysis of Glycerol and Other Polyols to Propanediols

The catalytic hydrogenolysis of glycerol to 1,2-propanediol is a widely studied reaction and serves as a key industrial route for the production of this diol from renewable resources. rsc.orgnih.gov This process typically involves a dehydration step followed by a hydrogenation step. nih.gov

The reaction is generally carried out in the presence of a heterogeneous catalyst, often containing copper, under a hydrogen atmosphere. rsc.orgnih.govacs.org The mechanism is thought to proceed via the dehydration of glycerol to acetol (hydroxyacetone), which is an intermediate that is then hydrogenated to 1,2-propanediol. acs.orgmdpi.com

Table 2: Catalyst Performance in Glycerol Hydrogenolysis to 1,2-Propanediol

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Glycerol Conversion (%) | 1,2-PDO Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Cu/MgO/Al₂O₃ | 220 | 55 | 97.2 | 83.4 | mdpi.com |

| Cu/Al₂O₃ | 200 | atmospheric | 100 | 60 | acs.org |

The choice of catalyst and reaction conditions can significantly influence the selectivity towards 1,2-propanediol versus other products like 1,3-propanediol or over-hydrogenolysis products. rsc.orgnih.gov For instance, copper-based catalysts are known for their high selectivity to 1,2-propanediol. nih.gov

Investigation of Intermediates and Transition States

While direct studies on the intermediates and transition states in the formation of this compound are not available, insights can be drawn from related reactions. In the catalytic hydrogenolysis of glycerol, acetol is a key reaction intermediate. acs.orgmdpi.com The transition states would involve the interaction of the substrate with the catalyst surface, facilitating the C-O bond cleavage and C-H bond formation.

In the context of the enzymatic dehydration of 1,2-propanediol, substrate-based radicals are crucial intermediates. acs.orgnih.gov The transition states in these reactions involve the transfer of a hydrogen atom and the rearrangement of the radical species.

For the formation of this compound via a nucleophilic substitution pathway, the transition state would likely involve a trigonal bipyramidal geometry at the carbon atom undergoing substitution, with the incoming thiol and the leaving group in apical positions. The stability of this transition state would be influenced by the solvent and the nature of the substituents on the propanediol backbone.

Further computational and experimental studies are necessary to elucidate the specific intermediates and transition states involved in the synthesis of this compound.

Advanced Applications in Chemical Science and Engineering

Role as Versatile Chemical Intermediates in Organic Synthesis

3-Dodecylthio-1,2-propanediol serves as a significant building block in organic synthesis due to its distinct functional groups. The presence of both a thioether and two hydroxyl groups allows for a range of chemical modifications, making it a valuable intermediate for creating more complex molecules with tailored properties. guidechem.com

The synthesis of this compound itself typically involves a nucleophilic substitution reaction between a precursor like 3-chloro-1,2-propanediol (B139630) and dodecylthiol. Once formed, the compound's hydroxyl groups can undergo further reactions, such as esterification or etherification, while the thioether group offers another site for potential oxidation or complexation.

A key application demonstrating its role as an intermediate is in the synthesis of specialized, sulfur-containing nonionic surfactants. For instance, derivatives such as 2-[(2,3-dihydroxypropyl)sulfanyl]-N-dodecylacetamide are synthesized by reacting 3-mercapto-1,2-propanediol (B48393) (a closely related precursor) with long-chain chloro-amides. dergipark.org.tr This highlights how the 2,3-dihydroxypropyl sulfanyl (B85325) moiety, central to the structure of this compound, is used to construct molecules designed for specific surface activities, such as corrosion inhibition. dergipark.org.tr The stability of the thioether group under various conditions makes it a reliable anchor for building complex architectures, while the long alkyl chain is crucial for imparting properties like solubility in nonpolar media and self-assembly.

Functional Components in Specialized Material Formulations

The unique combination of a long hydrocarbon tail and a polar diol head allows this compound and its derivatives to act as functional additives in various material formulations, significantly modifying the properties of the host material.

The thioether group is known for its antioxidant capabilities, particularly in preventing the thermal degradation of polymers. While this compound itself is not the most commonly cited antioxidant, its structural motif is central to high-performance commercial thioether antioxidants. A prominent example is Antioxidant 412S, which is a pentaerythritol (B129877) esterified with a propanoic acid derivative containing the dodecylthio group. guidechem.comchemicalbook.com

| Polymer System | Key Function | Notable Features | Reference |

|---|---|---|---|

| Polyolefins (PP, PE) | Stabilization, Long-term heat stability | Excellent resistance to extraction, very low volatility. | guidechem.comadeka.co.jpchemicalbook.com |

| Styrenic Polymers (ABS, PS) | Prevention of oxidation and degradation | Improves initial color and luster when used with phenolic antioxidants. | guidechem.comchemicalbook.com |

| Engineering Plastics (PBT, PA) | High-performance thermal stabilization | Scavenges free radicals and inhibits oxidation. | guidechem.comchemicalbook.com |

| Rubber and Elastomers | Protection against heat and oxygen | Enhances stability and durability, preventing premature aging. | guidechem.com |

This compound can function as a reaction regulator, particularly in multiphase systems or during the formation of material microstructures. Its amphiphilic nature allows it to act at the interface between different phases, potentially regulating reaction rates or influencing the morphology of the final product.

In polymer science, additives with similar structures, such as n-dodecylthiol, have been shown to regulate the physical processes of polymer crystallization and phase separation. The addition of n-dodecylthiol to polymer solar cell formulations improved the crystallinity of the polymer matrix, which is a critical factor for device performance. researchgate.net This suggests that the dodecylthio chain can play a significant role in controlling the self-organization and morphology of polymer chains.

Furthermore, the 1,2-propanediol moiety itself is known to be a regulatory molecule in biological systems. For example, the transcription factor PocR in Salmonella typhimurium senses 1,2-propanediol to regulate gene expression, acting as a form of biological switch. nih.gov This capacity for molecular recognition highlights the potential of the propanediol (B1597323) group to participate in controlled chemical interactions.

Plasticizers are additives that increase the flexibility and durability of a material by weakening the intermolecular forces between polymer chains. adeka.co.jpijiert.org this compound has been identified as an effective plasticizer, particularly for modifying polymer matrices.

When incorporated into a polymer, the compound's molecules position themselves between the polymer chains. The long, nonpolar dodecylthio tail disrupts the close packing of the chains, increasing their mobility and lowering the glass transition temperature (Tg) of the material. This results in improved flexibility, reduced brittleness, and enhanced processability. Research has shown that the addition of this compound to polymer matrices successfully increases their flexibility and durability while also enhancing thermal stability.

| Polymer Property | Effect of Adding this compound | Mechanism of Action | Reference |

|---|---|---|---|

| Flexibility | Increased | The molecule inserts between polymer chains, increasing intermolecular space and chain mobility. | |

| Brittleness | Reduced | ||

| Durability | Improved | Reduces internal stresses and allows for greater deformation before failure. | |

| Thermal Stability | Enhanced | The stable thioether linkage and the molecule's ability to dissipate energy contribute to improved stability. |

Surface Science and Corrosion Inhibition Studies of Derivatives

The functional groups within this compound make its derivatives highly effective in surface applications, most notably as corrosion inhibitors for metals. Organic compounds containing heteroatoms such as sulfur, oxygen, and nitrogen are known to be effective corrosion inhibitors because these atoms can coordinate with metal surfaces, forming a protective adsorbed layer. mdpi.comrsdjournal.org

A study focused on the synthesis of amide-based, sulfur-containing nonionic surfactants derived from 3-mercapto-1,2-propanediol demonstrated excellent corrosion inhibition for mild steel in a 1.0 M HCl solution. dergipark.org.tr These derivatives of the core structure of this compound showed outstanding protective performance, with inhibition efficiencies reaching up to 93.74%. dergipark.org.tr

The mechanism of inhibition involves the adsorption of the surfactant molecules onto the steel surface. The sulfur and oxygen heteroatoms act as active sites, chemically adsorbing to the metal. This is complemented by the self-assembly of the hydrophobic dodecyl chains, which form a dense, protective film that shields the metal from the corrosive acidic environment. dergipark.org.tr Surface characterization with techniques like Scanning Electron Microscopy (SEM) confirmed that the inhibited metal surfaces were significantly smoother and less damaged compared to unprotected surfaces. dergipark.org.tr

| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE%) | Reference |

|---|---|---|

| 25 | 76.58 | dergipark.org.tr |

| 50 | 82.41 | dergipark.org.tr |

| 100 | 88.61 | dergipark.org.tr |

| 150 | 91.14 | dergipark.org.tr |

| 250 | 93.74 | dergipark.org.tr |

Analytical and Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Dodecylthio-1,2-propanediol, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the dodecyl chain would appear as a series of signals in the upfield region. The terminal methyl group (CH₃) is expected to produce a triplet at approximately 0.88 ppm. The methylene (B1212753) (CH₂) groups of the long alkyl chain would generate a large, overlapping multiplet between approximately 1.25 and 1.60 ppm. The methylene group adjacent to the sulfur atom (α-CH₂S) would be deshielded and is expected to resonate further downfield. The protons on the 1,2-propanediol backbone are the most diagnostic. The protons of the CH₂-S group and the CH-OH and CH₂-OH groups would appear in the range of 2.5 to 4.0 ppm, with their exact chemical shifts and multiplicities depending on the solvent and coupling interactions. For comparison, the spectrum of 1,2-propanediol itself shows signals for its CH₃, CH, and CH₂ groups at distinct chemical shifts. hmdb.ca

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, which is essential for confirming the structure. bhu.ac.in For this compound, 15 distinct signals would be expected if the molecule has no symmetry. savemyexams.com The chemical shifts provide clear evidence for the different functional parts of the molecule. The carbons of the long dodecyl chain appear in the aliphatic region (approx. 14-32 ppm). The carbons attached to the sulfur and oxygen atoms are significantly shifted downfield due to the electronegativity of these heteroatoms. The carbon atom of the C-S bond is expected in the 30-40 ppm range, while the carbons of the C-OH groups (C1 and C2 of the propanediol (B1597323) moiety) would appear in the 60-80 ppm range. libretexts.org

A predicted assignment of the key NMR signals is presented in the table below.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C1' | -CH₂(OH) | ~3.4-3.7 | ~65-70 | Attached to primary alcohol. |

| C2' | -CH(OH) | ~3.7-4.0 | ~70-75 | Attached to secondary alcohol. |

| C3' | -CH₂S- | ~2.6-2.8 | ~35-40 | Alpha to thioether linkage. |

| C1 | S-CH₂- | ~2.5-2.7 | ~30-35 | First carbon of the dodecyl chain. |

| C2-C11 | -(CH₂)₁₀- | ~1.2-1.6 | ~22-32 | Methylene groups of the alkyl chain. |

| C12 | -CH₃ | ~0.88 (triplet) | ~14 | Terminal methyl group. |

Mass Spectrometry (MS) and Related Techniques (e.g., Predicted Collision Cross Section Analysis)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. Under electron ionization (EI), the molecular ion (M⁺•) would be observed at m/z 276. However, the fragmentation pattern is often more informative. Key fragmentation pathways for thioethers include cleavage of the carbon-sulfur bond and the carbon-carbon bond alpha to the sulfur atom. libretexts.orgspectroscopyonline.com For this compound, this would lead to fragments corresponding to the loss of the dodecyl chain or parts of the propanediol moiety. The presence of hydroxyl groups also facilitates the loss of a water molecule (H₂O), resulting in a peak at M-18. libretexts.org A comparative analysis with the mass spectrum of a similar compound, 3-methoxy-1,2-propanediol, shows characteristic fragments resulting from cleavage adjacent to the heteroatom and loss from the propanediol group. nist.gov

In addition to standard MS, advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can provide information on the three-dimensional shape of the ion through its collision cross section (CCS). The CCS is a measure of the effective area of the ion as it travels through a buffer gas. Predicted CCS values for various adducts of this compound have been calculated using computational methods. uni.lu This data is highly valuable for identifying the compound in complex mixtures, as it provides an additional layer of confirmation beyond just mass-to-charge ratio. uni.lu

Interactive Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (Mass/Charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 277.21958 | 171.8 |

| [M+Na]⁺ | 299.20152 | 173.9 |

| [M-H]⁻ | 275.20502 | 167.5 |

| [M+NH₄]⁺ | 294.24612 | 187.1 |

| [M+K]⁺ | 315.17546 | 169.8 |

| [M+H-H₂O]⁺ | 259.20956 | 165.5 |

| [M+HCOO]⁻ | 321.21050 | 183.6 |

| [M+CH₃COO]⁻ | 335.22615 | 197.4 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Chromatographic Methodologies for Purity and Isomeric Analysis (e.g., GC-MS)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the premier technique for assessing the purity and analyzing isomers of this compound. The method separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.

For a compound like this compound, which contains polar hydroxyl groups, derivatization is often employed prior to GC analysis. researchgate.net The two hydroxyl groups can be converted to their trimethylsilyl (B98337) (TMS) ethers through a reaction with a silylating agent. This process increases the volatility and thermal stability of the analyte and reduces peak tailing, leading to better chromatographic resolution and sensitivity. researchgate.net

Once separated by the GC, the eluting components enter the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each peak, allowing for positive identification. This is crucial for distinguishing the main product from synthesis-related impurities, such as unreacted 1-dodecanethiol (B93513) or by-products. The high purity (>99%) of related compounds like 3-amino-1,2-propanediol (B146019) has been confirmed using gas chromatography, demonstrating the suitability of the technique for this class of molecules. google.com GC-MS is also capable of separating and identifying different isomers, should they be present in the sample. nih.gov

X-ray Diffraction and Other Solid-State Characterization Techniques

X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional atomic structure of crystalline solids. For this compound, there is no published data available from X-ray diffraction studies. This is not unexpected, as the compound, with its long, flexible alkyl chain and polar diol head, is likely to be a viscous liquid or a waxy, low-melting-point solid at ambient temperatures.

The formation of a single crystal of sufficient size and quality, which is a prerequisite for single-crystal XRD analysis, is challenging for such molecules. They tend to have disordered solid states rather than well-defined crystalline lattices. While it might be possible to crystallize the material under specific conditions (e.g., at very low temperatures or by forming a derivative), this is not a routine characterization method for this compound. Therefore, solid-state characterization techniques like XRD are generally considered not applicable to the typically synthesized forms of this compound.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of 3-Dodecylthio-1,2-propanediol, revealing its conformational landscape and the influence of its environment on its structure.

Conformational Preferences: The flexibility of the dodecyl chain and the rotational freedom around the C-S and C-C bonds of the propanediol (B1597323) backbone give rise to a multitude of possible conformations. In aqueous solution, the hydrophobic dodecyl chain is expected to adopt a collapsed or folded conformation to minimize its contact with water, while in a non-polar environment or within an aggregate, it would likely be more extended. The propanediol headgroup's conformation is largely dictated by the potential for intramolecular hydrogen bonding between the hydroxyl groups at the C1 and C2 positions. nih.govnih.gov Studies on similar 1,2-diol systems suggest a preference for gauche conformations that facilitate this interaction. nih.govbeilstein-journals.org

Molecular Dynamics Simulations: MD simulations of analogous long-chain alkyl thiols and functionalized diols provide insights into the expected behavior of this compound. nih.govacs.orgresearchgate.netnih.govntu.edu.sg Simulations of alkyl thiol monolayers show that the hydrocarbon chains tend to align and tilt with respect to a surface, with a significant number of conformational defects (gauche conformations) towards the chain's end. pdbj.org For an isolated molecule of this compound in solution, the dodecyl chain would exhibit considerable flexibility, with transient gauche and trans conformations along its length. The headgroup's hydroxyls would likely engage in dynamic hydrogen bonding with surrounding water molecules, and to a lesser extent, intramolecularly. acs.org The average lifetimes of specific conformations are typically in the picosecond range. nih.govnih.gov

Table 1: Representative Dihedral Angles and Potential Energy Barriers for Key Bonds in this compound (Illustrative) This table presents illustrative data based on studies of analogous alkyl thiols and diols.

| Bond | Dihedral Angle | Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| C-C-C-S (mid-chain) | ~180° | Anti (trans) | 0 |

| C-C-C-S (mid-chain) | ~±60° | Gauche | ~0.6 - 0.9 |

| S-C-C-O | Variable | - | - |

| C-C-O-H | Variable | - | - |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound, which govern its reactivity and intermolecular interactions. mpg.de

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For this compound, calculations on analogous thiol and thioether compounds suggest that the HOMO would be localized primarily on the sulfur atom, reflecting its high-energy lone pair electrons and its propensity to act as a nucleophile or electron donor. researchgate.netresearchgate.net The LUMO is expected to be more delocalized along the alkyl chain and the C-S bond. nih.gov The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and the energy required for electronic excitation.

Electrostatic Potential: The molecular electrostatic potential (MEP) map would reveal the distribution of charge across the molecule. The oxygen atoms of the diol group would exhibit regions of negative electrostatic potential, making them sites for electrophilic attack and hydrogen bond donation. The sulfur atom would also be a region of relative negative potential. In contrast, the hydrogen atoms of the hydroxyl groups would show positive potential, indicating their role as hydrogen bond donors. The long dodecyl chain would be largely non-polar. This charge distribution underscores the amphiphilic character of the molecule.

Table 2: Predicted Electronic Properties of this compound based on Analogous Compounds (Illustrative) This table presents illustrative data based on DFT calculations of similar thioethers and diols.

| Property | Predicted Value/Description |

|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV |

| LUMO Energy | ~ 1.0 to 2.0 eV |

| HOMO-LUMO Gap | ~ 7.5 to 9.5 eV |

| Dipole Moment | Moderate, due to the polar diol headgroup |

| Most Negative Potential | Located on the oxygen atoms of the diol |

| Most Positive Potential | Located on the hydroxyl hydrogens |

In Silico Prediction of Molecular Interactions and Self-Assembly

The amphiphilic structure of this compound strongly suggests a tendency to self-assemble in aqueous environments, a phenomenon that can be effectively modeled using computational methods. kinampark.comnih.gov

Micelle Formation: In aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), it is predicted that this compound molecules will spontaneously form micelles. kinampark.comdtu.dk In these aggregates, the hydrophobic dodecylthio tails would form a non-polar core, shielded from the surrounding water, while the hydrophilic 1,2-propanediol headgroups would form the outer surface, interacting with the aqueous phase. researchgate.netrsc.org Computational models like dissipative particle dynamics (DPD) are well-suited for simulating such self-assembly processes and predicting the CMC and aggregation number of non-ionic surfactants. nih.govresearchgate.net The thioether linkage provides a flexible connection between the head and tail, which could influence the packing and morphology of the resulting aggregates. mdpi.com

Factors Influencing Self-Assembly: The self-assembly process is governed by a delicate balance of hydrophobic interactions, van der Waals forces, and hydrogen bonding. nih.gov The primary driving force for micellization is the hydrophobic effect, which seeks to minimize the unfavorable interaction between the dodecyl chains and water. The size and shape of the resulting micelles would be influenced by the molecular geometry, including the length of the alkyl chain and the size of the headgroup. kinampark.com

Table 3: Predicted Self-Assembly Properties of this compound in Water (Illustrative) This table presents illustrative data based on computational predictions for analogous non-ionic surfactants.

| Property | Predicted Value/Range |

|---|---|

| Critical Micelle Concentration (CMC) | 10-4 - 10-3 M |

| Aggregation Number (Nagg) | 50 - 100 |

| Micelle Shape | Predominantly spherical or slightly ellipsoidal |

| Driving Force | Hydrophobic effect of the dodecylthio tail |

Docking Studies with Relevant Enzyme Active Sites (e.g., Dehydratases)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org Docking this compound into the active site of an enzyme like propanediol dehydratase can provide hypotheses about its potential as a substrate or inhibitor.

Propanediol Dehydratase Active Site: The active site of propanediol dehydratase is a well-defined pocket that accommodates its natural substrate, 1,2-propanediol. pdbj.orgrcsb.org Crystal structures reveal key residues involved in substrate binding and catalysis. For instance, in Klebsiella oxytoca diol dehydratase, the two hydroxyl groups of 1,2-propanediol coordinate to an essential potassium ion, and residues like Glutamate-170 and Aspartate-335 are implicated in the dehydration mechanism. pdbj.orgresearchgate.net

Hypothetical Docking of this compound: A docking simulation would likely place the 1,2-propanediol headgroup of the molecule in a similar orientation to the natural substrate, with its hydroxyl groups interacting with the potassium ion and surrounding polar residues. pdbj.orgnih.gov The key difference lies in the long, hydrophobic dodecylthio tail. This tail would extend out of the primary active site pocket and could interact with hydrophobic patches on the enzyme's surface or within a substrate access channel. frontiersin.org These interactions could either enhance binding affinity or, conversely, create steric hindrance, preventing optimal positioning for catalysis. The flexibility of the thioether linkage would allow the dodecyl chain to adopt various conformations to maximize favorable interactions. Such studies could reveal whether this compound is a plausible substrate or if its bulky tail makes it a potential inhibitor. nih.govresearchgate.net

Table 4: Predicted Interactions of this compound in the Active Site of Propanediol Dehydratase (Hypothetical) This table presents hypothetical interactions based on the known structure of the enzyme's active site.

| Molecular Moiety | Potential Interacting Residues/Components | Type of Interaction |

|---|---|---|

| 1,2-Propanediol Headgroup (OH groups) | K+ ion, Glu-170, Asp-335 | Ion-dipole, Hydrogen bonding |

| Thioether Linkage (-S-) | Residues at the mouth of the active site | Van der Waals, potential weak hydrogen bonding |

| Dodecyl Tail (-C12H25) | Hydrophobic surface patches near the active site entrance | Hydrophobic interactions, Van der Waals |

Future Research Directions and Emerging Areas

Development of Sustainable and Green Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, and the synthesis of 3-Dodecylthio-1,2-propanediol is no exception. Current synthetic approaches often involve multi-step processes that may utilize harsh reagents and generate significant waste. The development of sustainable and environmentally benign synthetic methodologies is a critical area for future research.

One promising avenue is the adoption of thiol-ene "click" chemistry. This approach involves the radical-mediated addition of a thiol to an alkene, a reaction known for its high efficiency, mild reaction conditions, and minimal by-product formation. science.govresearchgate.net For the synthesis of this compound, this could involve the reaction of dodecanethiol with an allyl-functionalized glycerol (B35011) derivative. The use of photoinitiators and visible light could further enhance the green credentials of this method. thieme-connect.de

Another green strategy involves the use of water as a solvent, which is non-toxic, inexpensive, and environmentally friendly. researchgate.netsioc-journal.cn Research into water-promoted synthesis of heteroaryl thioethers has shown that high yields can be achieved at room temperature without the need for a base, highlighting the potential for similar aqueous-based syntheses of alkyl thioethers like this compound. sioc-journal.cn

Furthermore, the development of magnetically recoverable nanocatalysts for C-S cross-coupling reactions presents an opportunity for creating more sustainable processes. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and catalyst cost. nih.gov The exploration of xanthates as odorless and stable thiol surrogates also offers a pathway to circumvent the use of malodorous and air-sensitive thiols, contributing to a safer and more pleasant laboratory environment. mdpi.com

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Thiol-Ene "Click" Chemistry | High efficiency, mild conditions, minimal by-products. science.govresearchgate.net | Photoinitiated reactions, use of visible light. thieme-connect.de |

| Water-Promoted Synthesis | Environmentally benign, non-toxic, cost-effective. researchgate.netsioc-journal.cn | Base-free reaction conditions at room temperature. sioc-journal.cn |

| Magnetically Recoverable Nanocatalysts | Catalyst reusability, reduced waste and cost. nih.gov | C-S cross-coupling reactions. nih.gov |

| Xanthate Chemistry | Use of odorless and stable thiol surrogates. mdpi.com | Transition-metal-free and base-free conditions. mdpi.com |

Exploration of Novel Functionalized Materials from this compound Scaffolds

The bifunctional nature of this compound, possessing both hydroxyl groups and a thioether linkage, makes it an attractive building block, or scaffold, for the creation of novel functionalized materials. The hydroxyl groups can be readily reacted to form esters or ethers, while the thioether can be oxidized to a sulfoxide (B87167) or sulfone, providing avenues for a wide range of chemical modifications.

One emerging area is the development of functional biodegradable polymers. By incorporating this compound as a monomer in ring-opening polymerization, new polyesters with pendant dodecylthio groups could be synthesized. rsc.org These polymers could exhibit unique thermal and mechanical properties, and the thioether group could be further functionalized post-polymerization to introduce additional functionalities. The use of thioglycerol in the synthesis of acidic dimethacrylates for adhesive polymers has already been demonstrated, suggesting the potential for this compound in similar applications. researchgate.netacs.org

The amphiphilic character of this compound also suggests its potential in the formation of self-assembling systems. nih.govnih.gov Similar to other amphiphilic molecules, it could form micelles, vesicles, or liquid crystalline phases in aqueous or organic media. rsc.org These self-assembled structures could find applications in drug delivery, nanotechnology, and as templates for the synthesis of nanostructured materials. The thioether linkage could provide a site for stimuli-responsive behavior, such as oxidation-triggered disassembly.

Furthermore, the incorporation of this compound into conducting polymers could lead to materials with tailored properties. nih.gov Thiol-ene chemistry has been used to functionalize monomers for conducting polymers, and a similar approach could be used with this compound to create polymers with specific surface chemistries and solubilities. nih.gov

Bio-inspired Synthesis and Biocatalytic Transformations for Chiral Forms

Nature provides a wealth of inspiration for the development of efficient and selective chemical transformations. Bio-inspired synthesis and biocatalysis are poised to play a significant role in the future production of this compound, particularly in accessing its chiral forms. The 1,2-propanediol moiety of the molecule contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of chiral molecules is often enantiomer-dependent, making the synthesis of enantiomerically pure compounds a critical endeavor.

Enzymes, as nature's catalysts, offer unparalleled stereoselectivity. europa.eu Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly promising for the kinetic resolution of racemic this compound. mdpi.comnih.gov In a kinetic resolution, one enantiomer of the racemic mixture is selectively acylated or hydrolyzed by the lipase, allowing for the separation of the two enantiomers. rsc.org This approach has been successfully used for the synthesis of chiral alcohols and amines and is a viable strategy for obtaining enantiopure (R)- and (S)-3-Dodecylthio-1,2-propanediol. acs.orgmdpi.com

The enzymatic synthesis of chiral thiols and thioethers is a rapidly developing field. europa.euacs.org Ene-reductases (EREDs) have recently been shown to catalyze the asymmetric synthesis of chiral thioethers, offering a potential route to the direct enantioselective synthesis of this compound. acs.org This would be a significant advancement over resolution methods, as it could theoretically convert all of the starting material into the desired enantiomer.

| Biocatalytic Strategy | Enzyme Class | Potential Application for this compound |

| Kinetic Resolution | Lipases | Enantioselective acylation or hydrolysis of racemic this compound to separate enantiomers. mdpi.comnih.gov |

| Asymmetric Synthesis | Ene-reductases (EREDs) | Direct enantioselective synthesis of (R)- or (S)-3-Dodecylthio-1,2-propanediol. acs.org |

Advanced Integrated Spectroscopic and Computational Approaches for Mechanistic Insights

A deeper understanding of the chemical and physical properties of this compound, as well as its reaction mechanisms, is crucial for unlocking its full potential. The integration of advanced spectroscopic techniques with computational modeling provides a powerful toolkit for gaining these mechanistic insights.

Advanced Spectroscopic Characterization:

While standard techniques like ¹H and ¹³C NMR and FT-IR are essential for routine characterization, more advanced methods can provide a wealth of information. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to unambiguously assign all proton and carbon signals, which is particularly important for complex derivatives of this compound. rsc.org Mass spectrometry with soft ionization techniques like electrospray ionization (ESI) is invaluable for confirming the molecular weight and studying fragmentation patterns. Polarized infrared spectroscopy can be employed to study the orientation of molecules in ordered systems, such as self-assembled monolayers or liquid crystals. mdpi.commdpi.com

Computational Modeling:

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govdtu.dk DFT calculations can be used to:

Predict Spectroscopic Properties: Calculated NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra. mdpi.com

Elucidate Reaction Mechanisms: The transition states and reaction pathways of synthetic routes to this compound and its derivatives can be modeled to understand reactivity and selectivity. thieme-connect.denih.govchemrxiv.orgmdpi.comrsc.org

Understand Intermolecular Interactions: The forces driving the self-assembly of this compound can be investigated, providing insights into the formation of novel materials. rsc.org

Probe Reactivity: Computational methods can be used to study the reactivity of the thiol group in reactions like thiol-ene coupling. researchgate.net

By combining the experimental data from advanced spectroscopy with the theoretical insights from computational modeling, a comprehensive understanding of the structure-property-reactivity relationships of this compound can be achieved, paving the way for its rational design and application in new and exciting areas.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Dodecylthio-1,2-propanediol with high purity?

- Methodological Answer : Optimize nucleophilic substitution reactions using 3-chloro-1,2-propanediol as a precursor. Introduce dodecylthiol via a catalyst (e.g., triethylamine-based solid bases) to enhance reaction efficiency . Purify crude products using vacuum distillation and solvent recrystallization to remove unreacted dodecylthiol or by-products. Monitor purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use FT-IR to confirm the thioether (-S-) bond (stretching at ~600–700 cm⁻¹) and hydroxyl groups. Employ ¹H/¹³C NMR to resolve the dodecyl chain protons (δ 0.8–1.5 ppm) and the propanediol backbone (δ 3.5–4.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight and fragmentation patterns .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include unreacted 3-chloro-1,2-propanediol, dodecylthiol residues, and disulfide by-products. Mitigate via:

- Stepwise quenching : Neutralize excess dodecylthiol with weak acids.

- Chromatographic separation : Use silica gel column chromatography with ethyl acetate/hexane gradients.

- Reproducible protocols : Standardize reaction times and temperatures to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for thioetherification of 1,2-propanediol derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or competing reaction pathways. Design controlled studies to isolate variables:

- Catalyst screening : Compare heterogeneous (e.g., solid bases) vs. homogeneous catalysts (e.g., triethylamine) .

- Kinetic studies : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.

- Computational modeling : Apply density functional theory (DFT) to identify transition-state barriers .

Q. What mechanistic insights explain the potential carcinogenicity of this compound based on structural analogs?

- Methodological Answer : Analogous compounds like 3-chloro-1,2-propanediol (3-MCPD) are classified as Group 2B carcinogens by IARC due to genotoxic metabolites (e.g., glycidol). For 3-dodecylthio derivatives:

- Metabolic profiling : Incubate with liver microsomes to identify reactive intermediates (e.g., sulfoxides).

- Genotoxicity assays : Conduct Ames tests or Comet assays to assess DNA damage .

Q. How does the dodecylthio substituent influence physicochemical properties compared to other 1,2-propanediol derivatives?

- Methodological Answer : The dodecylthio group increases lipophilicity (logP > 3) and steric hindrance, affecting:

- Solubility : Use octanol-water partition coefficients to predict bioavailability.

- Reactivity : Compare thioether oxidation stability with methoxy or chloro analogs via cyclic voltammetry .

- Thermal stability : Analyze decomposition pathways using thermogravimetric analysis (TGA) .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from metabolic differences or bioavailability.

- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to align in vitro concentrations with in vivo exposures.

- Tissue-specific assays : Evaluate kidney/liver toxicity in rodents via histopathology and serum biomarkers (e.g., creatinine, ALT) .

Q. What experimental designs are optimal for studying the environmental persistence of this compound?

- Methodological Answer : Conduct microcosm studies to simulate aerobic/anaerobic degradation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.